Ethyl 3-(1-aminoethyl)-4-methylbenzoate
CAS No.: 2248278-89-7
Cat. No.: VC7692213
Molecular Formula: C12H17NO2
Molecular Weight: 207.273
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2248278-89-7 |
---|---|
Molecular Formula | C12H17NO2 |
Molecular Weight | 207.273 |
IUPAC Name | ethyl 3-(1-aminoethyl)-4-methylbenzoate |
Standard InChI | InChI=1S/C12H17NO2/c1-4-15-12(14)10-6-5-8(2)11(7-10)9(3)13/h5-7,9H,4,13H2,1-3H3 |
Standard InChI Key | VTAODJUBTIZQNX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=C(C=C1)C)C(C)N |
Introduction
Chemical Identification and Physicochemical Properties
Ethyl 3-amino-4-methylbenzoate is a white to off-white crystalline powder with a melting point range of 48.6–50.1°C and a boiling point of 105°C at 0.2 mmHg . Its density is predicted to be 1.103±0.06 g/cm³, and it exhibits moderate solubility in methanol. The compound’s pKa of 3.35±0.10 suggests weak acidity, likely attributable to the amino group . Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Ethyl 3-Amino-4-Methylbenzoate
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.22 g/mol |
Melting Point | 48.6–50.1°C |
Boiling Point | 105°C at 0.2 mmHg |
Density | 1.103±0.06 g/cm³ |
Solubility | Soluble in methanol |
pKa | 3.35±0.10 |
The compound’s stability under inert gas (nitrogen or argon) at 2–8°C ensures its suitability for long-term storage in pharmaceutical applications .
Synthetic Methods and Optimization
Catalytic Hydrogenation Route
Ethyl 3-amino-4-methylbenzoate is synthesized via the catalytic hydrogenation of ethyl 3-nitro-4-methylbenzoate. A representative procedure involves dissolving 136 g of the nitro precursor in methanol, followed by dropwise addition to a mixture of palladium on carbon (10%) and ammonium formate under ambient conditions . The exothermic reaction completes upon methanol reflux, yielding 156 g of the amino product after filtration and concentration. This method achieves high purity, as confirmed by thin-layer chromatography (TLC), and avoids intermediate drying steps, streamlining industrial production .
Alternative Pathways
Structural and Crystallographic Analysis
Molecular Geometry
X-ray crystallography reveals that ethyl 3-amino-4-methylbenzoate crystallizes in dimeric units linked by N–H⋯N hydrogen bonds between the amino groups of adjacent molecules . These dimers further interconnect via N–H⋯O interactions involving the ester carbonyl oxygen (Table 2). Such hydrogen-bonding networks stabilize the crystal lattice and influence the compound’s melting behavior .
Table 2: Hydrogen-Bonding Parameters
Donor–Acceptor | Distance (Å) | Angle (°) |
---|---|---|
N–H⋯N | 2.12 | 165 |
N–H⋯O (carbonyl) | 2.05 | 158 |
Bond Lengths and Angles
The aromatic C–C bond lengths average 1.39 Å, consistent with typical benzene derivatives. The ester C–O bond measures 1.34 Å, while the C–N bond in the amino group is 1.45 Å, aligning with standard sp³ hybridization .
Pharmacological Applications
Antitumor Activity
Ethyl 3-amino-4-methylbenzoate is a precursor to bis-(2-haloethyl)aminophenyl-substituted distamycin derivatives, which exhibit potent antitumor activity . These derivatives function as DNA-alkylating agents, selectively targeting AT-rich sequences to disrupt replication and transcription in cancer cells . Preclinical studies highlight their efficacy against leukemias, lymphomas, and solid tumors such as neuroblastoma and Wilms’ tumor .
Comparative Analysis with Structural Analogs
Methyl Ester Derivatives
Methyl 3-amino-4-methylbenzoate, while structurally analogous, exhibits reduced metabolic stability due to faster ester hydrolysis in vivo. This limitation underscores the advantage of ethyl esters in prolonged drug delivery applications .
Industrial and Research Considerations
Scalability Challenges
Large-scale synthesis requires optimized catalyst recovery systems to mitigate palladium residue contamination. Continuous-flow reactors have been proposed to enhance yield and reduce reaction times .
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